2-Amino-3-fluoroisonicotinamide
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Overview
Description
2-Amino-3-fluoroisonicotinamide is a fluorinated derivative of isonicotinamide, a compound known for its applications in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoroisonicotinamide typically involves the fluorination of isonicotinamide derivatives. One common method is the reaction of 2,3-difluoro-5-chloropyridine with ammonia water, followed by a reduction reaction to yield 2-amino-3-fluoropyridine . This intermediate can then be further modified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoroisonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds.
Scientific Research Applications
2-Amino-3-fluoroisonicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoroisonicotinamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in various interactions due to its electronegativity. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-fluoropyridine: A closely related compound with similar reactivity.
Isonicotinamide: The parent compound without the fluorine substitution.
3-Fluoroisonicotinamide: Another fluorinated derivative with different substitution patterns.
Uniqueness
2-Amino-3-fluoroisonicotinamide is unique due to the presence of both an amino group and a fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6FN3O |
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Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-amino-3-fluoropyridine-4-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-4-3(6(9)11)1-2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) |
InChI Key |
ZUDXKFSAECTDOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(=O)N)F)N |
Origin of Product |
United States |
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